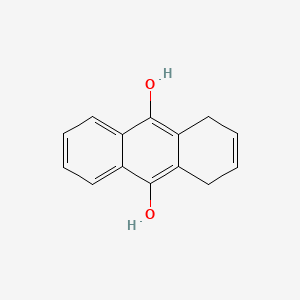
1,4-Dihydroanthracene-9,10-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dihydroanthracene-9,10-diol is an organic compound with the molecular formula C14H12O2. It is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two hydroxyl groups at the 9 and 10 positions of the anthracene ring system, and it exists in a dihydro form, meaning it has two additional hydrogen atoms compared to anthracene .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Dihydroanthracene-9,10-diol can be synthesized through the reduction of 9,10-anthraquinone. One common method involves the use of hydrogen gas and a platinum catalyst to achieve this reduction . Another method employs hydrogen gas and a nickel catalyst, or sodium sulfite under alkaline conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of hydrogenation with platinum or nickel catalysts is common due to its efficiency and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions
1,4-Dihydroanthracene-9,10-diol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form anthraquinone derivatives.
Reduction: The compound can be further reduced to form different hydroxy derivatives.
Substitution: It can undergo substitution reactions where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include molecular oxygen and activated carbon as a promoter in xylene.
Reduction: Hydrogen gas with platinum or nickel catalysts.
Substitution: Various reagents can be used depending on the desired substitution, such as bromine for bromination reactions.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Brominated anthracene derivatives.
Aplicaciones Científicas De Investigación
1,4-Dihydroanthracene-9,10-diol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,4-Dihydroanthracene-9,10-diol involves its ability to undergo redox reactions. The hydroxyl groups at the 9 and 10 positions can participate in hydrogen bonding and electron transfer processes, making it a useful intermediate in various chemical reactions . Its molecular targets and pathways are primarily related to its redox properties and its ability to form stable complexes with other molecules .
Comparación Con Compuestos Similares
Similar Compounds
9,10-Dihydroxyanthracene: This compound is similar in structure but lacks the additional hydrogen atoms present in 1,4-Dihydroanthracene-9,10-diol.
Anthracene-9,10-diol: Another similar compound, differing in the position of the hydroxyl groups.
Uniqueness
This compound is unique due to its specific substitution pattern and its dihydro form, which imparts different chemical reactivity compared to its fully aromatic counterparts . This makes it a valuable compound for specific synthetic applications and research studies .
Propiedades
Número CAS |
56136-13-1 |
|---|---|
Fórmula molecular |
C14H12O2 |
Peso molecular |
212.24 g/mol |
Nombre IUPAC |
1,4-dihydroanthracene-9,10-diol |
InChI |
InChI=1S/C14H12O2/c15-13-9-5-1-2-6-10(9)14(16)12-8-4-3-7-11(12)13/h1-6,15-16H,7-8H2 |
Clave InChI |
XNGBCVRGPNWAGY-UHFFFAOYSA-N |
SMILES |
C1C=CCC2=C(C3=CC=CC=C3C(=C21)O)O |
SMILES canónico |
C1C=CCC2=C(C3=CC=CC=C3C(=C21)O)O |
Key on ui other cas no. |
56136-13-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















